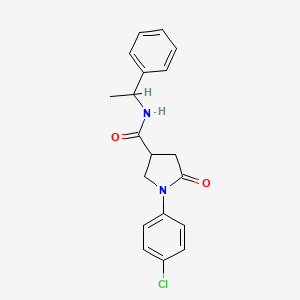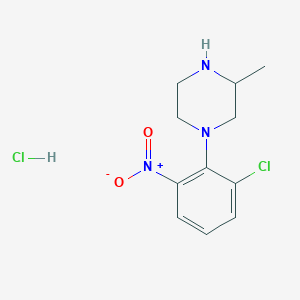
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid, also known as MPSA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a pyrazole derivative that has been synthesized and studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may reduce inflammation. In cancer cells, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may induce apoptosis by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death.
Biochemical and Physiological Effects:
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal models, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to reduce inflammation and inhibit tumor growth. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to using 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. One area of interest is the development of more potent and selective COX-2 inhibitors, which could have applications in the treatment of inflammatory diseases. Another area of interest is the development of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, more research is needed to determine the safety and efficacy of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in humans, and to identify potential drug-drug interactions with other medications.
Synthesis Methods
The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-1-carboxylic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. The yield of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-tumor agent.
properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(10-5-3-2-4-6-10)15-16(9)12(14(19)20)8-13(17)18/h2-7,12H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPOZAAIBPISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)


![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)


![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)